Terbium

Catalog No.
S599766
CAS No.
7440-27-9
M.F
T
M. Wt
158.92535 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terbium

CAS Number

7440-27-9

Product Name

Terbium

IUPAC Name

terbium

Molecular Formula

T

Molecular Weight

158.92535 g/mol

InChI

InChI=1S/Tb

InChI Key

GZCRRIHWUXGPOV-UHFFFAOYSA-N

SMILES

[Tb]

Synonyms

Terbium

Canonical SMILES

[Tb]

Photocatalytic Application

Field: Environmental Science and Pollution Research

Application: Terbium and sulfur co-doped titanium nanomaterials are used in photocatalysis, a promising technology in wastewater treatment, particularly for dye contaminants .

Method: The nanomaterials are synthesized by the sol-gel method. Methylene blue (MB) is used as a degradation target for evaluating the photocatalytic performance .

Results: The Tb, S (2 wt%) co-doped TiO2 composite calcined at 500 °C exhibited the highest photocatalytic activity with a degradation rate of 72.4% in 3 hours .

Radiolabeling of Human Serum Albumin

Field: Nuclear Medicine

Application: Terbium-161 is used for radiolabeling human serum albumin (HSA), which is crucial for targeted radionuclide therapy (TRNT) in cancer therapy .

Method: Bifunctional chelators are used for Tb-labeling of heat-sensitive biomolecules using HSA to assess the in vivo stability of the constructs .

Results: The radiolabeled constructs were stable in human serum up to 24 hours at 37°C. Negligible bone uptake was observed with the DOTA, DOTA-GA and NETA variants over a 7-day period .

Solid-State Devices

Field: Material Science

Application: Terbium is used to dope calcium fluoride, calcium tungstate, and strontium molybdate, all used in solid-state devices .

Lighting and Display Technologies

Field: Electronics and Optics

Application: Terbium is primarily used in the production of phosphors, which are essential for the creation of green color in television screens and fluorescent lamps .

Fluorescence Microscopy

Field: Biomedical Research

Application: Terbium-doped compounds are used in fluorescence microscopy and in the labeling of biomolecules .

Magnetostrictive Alloys

Application: Terbium is used in the production of magnetostrictive alloys, which have significant implications for science and technology .

First-in-Human Application of Terbium-161

Application: Terbium-161 is used in a clinical setting to visualize the physiological and tumor biodistribution of 161 Tb-DOTATOC .

Method: 161 Tb was shipped from Paul Scherrer Institute, Switzerland, to Zentralklinik Bad Berka, Germany, where it was used for the radiolabeling of DOTATOC .

Biomedical Applications of Terbium-Based Nanoparticles

Application: Terbium-based nanoparticles have wide applications for diagnostic measurements (i.e., bioimaging, biosensors, fluorescence imaging, etc.) in the biomedical sectors .

Sensor for Detecting Terbium

Field: Environmental Science

Application: A new luminescent sensor can detect terbium, a valuable rare earth element, from complex environmental samples like acid mine waste .

Method: The sensor, developed by researchers at Penn State, takes advantage of a protein that very specifically binds to rare earth elements .

Results: The sensor can be used to detect and even quantify low concentrations of terbium in complex acidic samples .

Spintronics

Application: Terbium is used in spintronics, a technology that uses the spin of electrons to store, process and communicate information .

Terbium is a rare earth element with the chemical symbol Tb and atomic number 65. Discovered in 1843 by Carl Gustaf Mosander, it was initially found as an impurity in yttrium oxide. The element is named after the village of Ytterby in Sweden, where several rare earth elements were first identified. Terbium is a silvery-white, soft metal that can be easily cut and deformed. It exhibits two crystal allotropes, with a transformation temperature around 1289 °C. In terms of physical properties, terbium has a melting point of approximately 1356 °C and a boiling point of about 3123 °C. Its density at room temperature is around 8.23 g/cm³ .

Terbium is electropositive and reactive, particularly with water and acids, forming various compounds such as terbium hydroxide and terbium oxides. It is stable in air but oxidizes readily at elevated temperatures, forming mixed oxides such as terbium(III,IV) oxide .

  • Reaction with Water: Terbium reacts slowly with cold water and rapidly with hot water to produce terbium hydroxide:

    2Tb+6H2O2Tb OH 3+3H22\text{Tb}+6\text{H}_2\text{O}\rightarrow 2\text{Tb OH }_3+3\text{H}_2\uparrow
  • Reaction with Acids: Terbium dissolves in dilute sulfuric acid, yielding pale pink terbium(III) ions:

    2Tb+3H2SO42Tb3++3SO42+3H22\text{Tb}+3\text{H}_2\text{SO}_4\rightarrow 2\text{Tb}^{3+}+3\text{SO}_4^{2-}+3\text{H}_2\uparrow
  • Oxidation: In air, terbium oxidizes to form a mixed oxide:

    8Tb+7O22Tb4O78\text{Tb}+7\text{O}_2\rightarrow 2\text{Tb}_4\text{O}_7
  • Reactions with Halogens: Terbium reacts with halogens to form trihalides:

    2Tb+3X22TbX32\text{Tb}+3\text{X}_2\rightarrow 2\text{TbX}_3 (where X = F, Cl, Br, I) .

Terbium can be synthesized through various methods:

  • Extraction from Minerals: Terbium is primarily extracted from minerals such as monazite and bastnasite through processes involving crushing and treating with sulfuric acid to produce soluble sulfates. The solution is then neutralized and treated to precipitate rare earth oxalates, which are subsequently converted to oxides by heating .

Terbium has a wide range of applications across various fields:

  • Electronics: It is used in the production of electronic devices and solid-state devices like crystal stabilizers for fuel cells.
  • Phosphors: Terbium oxides are utilized in green phosphors for fluorescent lamps and color television tubes.
  • Alloys: It is incorporated into various alloys to enhance their properties.
  • Sensors and Actuators: Terfenol-D, a compound containing terbium, is used in sensors and magnetomechanical devices.
  • Medical Diagnostics: The luminescent properties of terbium compounds make them useful in detecting specific microorganisms .

Interaction studies involving terbium often focus on its coordination chemistry. In aqueous solutions, terbium typically forms complexes with water molecules arranged in a tricapped trigonal prismatic geometry. Research indicates that terbium can interact with various ligands, affecting its solubility and reactivity. Studies have also explored its interactions with biomolecules for potential applications in biolabeling .

Terbium shares similarities with other lanthanides but has unique properties that set it apart:

CompoundOxidation StatesKey Characteristics
Cerium+3, +4Known for its oxidation states; used in catalysts.
Dysprosium+3Exhibits strong magnetic properties; used in magnets.
Europium+2, +3Notable for its red phosphorescence; used in lighting.
Gadolinium+3Exhibits paramagnetism; used in MRI contrast agents.

Terbium's ability to form both trivalent and tetravalent states distinguishes it from many other lanthanides that predominantly exhibit only one oxidation state. Additionally, its unique luminescent properties make it particularly valuable for applications in lighting and display technologies .

Mineralogical Hosts (Monazite, Xenotime, Euxenite)

Terbium occurs in association with other rare earth elements within specific mineralogical hosts, with three primary mineral groups serving as the most significant sources [1] [2] [3].

Monazite represents one of the most important terbium-bearing minerals, with the chemical formula (Ce,La,Th,Nd,Y)PO₄ [1] [8]. This phosphate mineral typically contains approximately 0.03 percent terbium by weight [1] [8]. Monazite exhibits a monoclinic crystal structure that accommodates rare earth element substitution due to similar ionic radii and trivalent charges [6] [7]. The incorporation of terbium into monazite is governed by geochemical conditions during formation, including magma composition, temperature, pressure, and fluid presence [6]. Monazite formation occurs through both primary magmatic processes and secondary sedimentary processes, resulting in accumulation in igneous, metamorphic, and placer deposits [6].

Xenotime serves as another crucial phosphate mineral host with the formula (Y,REE)PO₄ [2] [7]. This mineral is isostructural with zircon and demonstrates particular affinity for heavy rare earth elements including terbium [7]. Xenotime commonly occurs in pegmatites, granites, and other igneous rocks, where it incorporates terbium during high-temperature crystallization of evolved magmas [6] [7]. The mineral's crystal chemistry facilitates terbium substitution within its structure, with the element being accommodated in eight-fold coordination [7]. Xenotime formation is influenced by magmatic differentiation processes and can also occur within high-grade metamorphic environments [6].

Euxenite constitutes a complex oxide mineral with the formula (Y,Ca,Er,La,Ce,U,Th)(Nb,Ta,Ti)₂O₆ and represents the richest source of terbium among common rare earth minerals [1] [8] [28]. This mineral contains one percent or more terbium, making it economically significant despite its relative scarcity [1] [27] [28]. Euxenite occurs primarily in granitic pegmatites and demonstrates orthorhombic crystal structure [29] [31]. The mineral forms a series with polycrase and frequently contains uranium, thorium, and less common rare earth elements including dysprosium, erbium, and ytterbium [29]. Due to its resistance to weathering, euxenite concentrates effectively in alluvial deposits [29].

MineralChemical FormulaTerbium Content (%)Primary Source Type
Monazite(Ce,La,Th,Nd,Y)PO₄0.03Phosphate mineral
Xenotime(Y,REE)PO₄Variable (HREE enriched)Phosphate mineral
Euxenite(Y,Ca,Er,La,Ce,U,Th)(Nb,Ta,Ti)₂O₆1.0+Complex oxide
Bastnaesite(REE)(CO₃)F0.02Carbonate-fluoride
Gadolinite(Y,Fe,Be)₂FeSi₂O₁₀Trace amountsSilicate mineral
Cerite(Ce,La)₉(Mg,Fe)(SiO₄)₆(SiO₃OH)(OH)₃Trace amountsSilicate mineral

Global Reserves and Mining Practices

Global terbium reserves are estimated at approximately 300,000 tonnes, distributed across several major producing regions [10] [12]. China dominates global production, accounting for approximately 70 percent of worldwide rare earth element mining output [11] [34]. The remaining production comes primarily from Australia, the United States, Myanmar, and smaller contributions from India, Sri Lanka, and Brazil [10] [11].

Current global production of terbium oxide is estimated at 400 to 450 metric tons annually, with demand projected to increase to nearly 700 metric tons by 2030 [14]. China's production facilities are concentrated primarily in Guangdong and Jiangxi provinces, where separation plants process both primary ores and recycled materials [13] [16]. Monthly production data indicates significant variability, with Chinese domestic output ranging from 39.7 metric tons in July 2023 to 45 metric tons in September 2023 [13] [16].

Mining practices vary significantly depending on deposit type and geographical location [10] [15]. China's dominance stems from extensive ion-adsorption clay deposits in southern regions, which provide the most economically viable source of heavy rare earth elements including terbium [2] [15]. Traditional extraction methods involve chemical leaching with ammonium sulfate solutions, though environmental concerns have prompted development of alternative technologies [22].

Australia represents the most significant non-Chinese source, containing approximately four percent of global rare earth reserves [10] [12]. Australian projects focus on developing alternative extraction methods and processing technologies to reduce costs and environmental impact [10]. The Browns Range project in Western Australia and the Dubbo project in New South Wales represent major development initiatives targeting terbium production [10] [26].

Country/RegionEstimated Reserves (tonnes)Production TypeMarket Share (%)
China~12,000Ion-adsorption clays~70
Australia~12,000Hard rock/placers~6
United States~1,400Hard rock~14
Myanmar (Burma)~500Ion-adsorption clays~4
India~6,900Beach sands~2
Sri Lanka~50Beach sands<1
Brazil~22,000Ion-adsorption clays~3
World Total~300,000Mixed100

Ion-Adsorption Clay Deposits

Ion-adsorption clay deposits represent the most significant source of terbium and other heavy rare earth elements globally [2] [15] [20]. These deposits form through in-situ weathering of rare earth element bearing rocks, particularly granite and other igneous rocks, in subtropical climatic conditions [19] [20]. The weathering process creates aluminosilicate clays that adsorb solubilized rare earth element ions onto their surfaces [19] [20].

The formation mechanism involves prolonged chemical weathering under specific climatic conditions, predominantly in regions with latitudes between 24 and 26 degrees North [19]. Southern China hosts the most extensive ion-adsorption clay deposits, though similar formations occur in Myanmar, Brazil, and Chile [19] [23]. A major discovery in Yunnan Province, China, identified 1.15 million tonnes of potential resources containing more than 470,000 tonnes of critical rare earth elements including terbium [23] [37] [41].

Ion-adsorption clay deposits typically contain 0.05 to 0.5 weight percent rare earth oxides, with terbium comprising approximately one percent of the total rare earth content [19] [20]. The rare earth elements exist primarily as exchangeable cations adsorbed onto clay mineral surfaces, including kaolinite, illite, and smectite [19] [20]. This exchangeable phase accounts for 60 to 90 percent of total rare earth content, allowing efficient extraction through ion-exchange leaching processes [20].

Traditional extraction involves pumping ammonium sulfate or similar solutions into the ground to mobilize rare earth elements from clay particles [22]. The leachate percolates through the deposit and is collected for processing [22]. However, this method poses significant environmental challenges, including soil contamination, groundwater pollution, and habitat destruction [22] [39]. Recent technological developments focus on electrokinetic mining techniques that use electric currents to enhance ion mobility while reducing chemical consumption [22].

Environmental impacts of ion-adsorption clay mining include release of toxic chemicals, generation of radioactive waste, and extensive land disturbance [39]. Mining operations often occur under conditions that would not be permitted in developed countries, contributing to environmental degradation in producing regions [4] [39]. New extraction technologies aim to address these concerns through reduced chemical usage and improved recovery efficiency [22] [25].

CharacteristicValue/DescriptionNotes
Total REE Content0.05-0.5 wt% REOLow grade but economically viable
Terbium Concentration~1% of total REE contentConcentrated in heavy REE fraction
Depth Range1-10 metersWeathered granite profiles
Geographic DistributionSouthern China (primary), MyanmarSubtropical climate zones
Extraction MethodIon-exchange leachingAmmonium sulfate solutions
Environmental ImpactHigh (acid leaching, radioactive waste)New electrokinetic methods being developed

Recent discoveries continue to expand known ion-adsorption clay resources, with China's latest find in Yunnan Province representing the largest medium and heavy rare earth deposit identified in over 50 years [23] [37]. This discovery underscores the strategic importance of ion-adsorption clay deposits in global terbium supply chains and highlights the ongoing geological exploration efforts to identify new resources [23] [38].

EnvironmentAbundance (ppb by weight)Abundance (ppb by atoms)
Crustal rocks940.00000120.000000
Sea water0.000140.000005
Meteorites (carbonaceous)40.000005.000000
Stream water0.008000.000100
Universe0.500000.004000
Sun0.100000.001000

UNII

06SSF7P179

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 11 of 57 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 46 of 57 companies with hazard statement code(s):;
H228 (100%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

7440-27-9

Wikipedia

Terbium

General Manufacturing Information

Terbium: ACTIVE

Dates

Modify: 2023-08-15

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